molecular formula C13H16O3 B3116134 5,7-Dimethoxy-2,2-dimethylchromene CAS No. 21421-66-9

5,7-Dimethoxy-2,2-dimethylchromene

Cat. No. B3116134
CAS RN: 21421-66-9
M. Wt: 220.26 g/mol
InChI Key: LNNCIJIARMEHGZ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2,2-dimethylchromene is a synthetic precocenoid . It has potential insect control function and is a potential inhibitor of juvenile hormone on Locusta migratoria . It induces loss of pigmentation in hatching larvae of shield bug (Eurgaster integriceps) .


Synthesis Analysis

The synthesis of 2,2-dimethylchromene derivatives, including this compound, involves designing, synthesizing, and characterizing by spectroscopic analysis . The target compounds are evaluated for their antifungal activities against nine phytopathogenic fungi in vitro .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyran skeleton, particularly 2,2-dimethyl-2H-chromene . It is obtained through various biosynthesis pathways and is common in numerous phytochemical classes of natural products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethylchromene derivatives, including this compound, are studied using computational methods . The study focuses on the impact of a number of functional groups acting on these derivatives, their global reactivity from the frontier molecular orbitals and local reactivity from the Fukui functions .

Scientific Research Applications

Anti-tumor Potential

5,7-Dimethoxy-2,2-dimethylchromene has shown potential as an anti-tumor agent. Studies have indicated that derivatives of this compound, such as 2,2-dimethylchromene-5,8-quinone and 6,7-dimethoxy-2,2-dimethylchromene-5,8-quinone, can be bioreduced to electron-rich chromenes. These chromenes and their oxirane derivatives are of interest due to their possible applications as anti-tumor alkylating agents (Brown, Lewis, & Waring, 1990).

Synthesis of Ripariochromene A

Another area of research involving this compound is its role in the synthesis of ripariochromene A. This synthesis process starts with 7,8-Dimethoxy-2,2-dimethylchroman, leading to various intermediates and ultimately to ripariochromene A. This compound has been studied for its potential applications in various fields, including medicinal chemistry (NakayamaMitsuru et al., 1972).

Heterogeneous Asymmetric Epoxidation

In the field of chemical synthesis, this compound has been used in studies exploring heterogeneous asymmetric epoxidation. This compound was involved in reactions catalyzed by polymer-bound manganese(III) complexes, demonstrating significant enantioselectivity, which is crucial in producing specific desired enantiomers of a compound for various applications (Song et al., 2000).

Antileishmanial Activity

This compound-based compounds have been synthesized and evaluated for their biological activities. Among these, certain aromatic amides displayed significant antileishmanial activity, highlighting the potential of derivatives of this compound in developing treatments for diseases caused by Leishmania parasites (Neghra et al., 2017).

Safety and Hazards

The safety data sheet for 5,7-Dimethoxy-2,2-dimethylchromene suggests that it should be handled with care . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Future Directions

The future directions for 5,7-Dimethoxy-2,2-dimethylchromene involve its potential use as an insect control agent and its potential as an antifungal agent . Research is ongoing to develop new fungicides with novel molecular frameworks and good environmental friendliness to efficiently control agricultural fungi .

Biochemical Analysis

Biochemical Properties

5,7-Dimethoxy-2,2-dimethylchromene plays a significant role in biochemical reactions, particularly in the context of insect physiology. It interacts with various enzymes and proteins involved in the pigmentation process of insect larvae. One of the key interactions is with enzymes responsible for melanin synthesis. By inhibiting these enzymes, this compound disrupts the normal pigmentation process, leading to the loss of color in the larvae . Additionally, this compound may interact with other biomolecules involved in the regulation of gene expression related to pigmentation.

Cellular Effects

The effects of this compound on cells are profound, particularly in insect larvae. This compound influences cell function by altering cell signaling pathways and gene expression. Specifically, it affects the pathways involved in melanin production, leading to a decrease in pigmentation. Furthermore, this compound impacts cellular metabolism by interfering with the normal metabolic processes required for pigment synthesis . These cellular effects contribute to the overall loss of pigmentation observed in treated larvae.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in melanin synthesis. By binding to these enzymes, it inhibits their activity, preventing the conversion of precursor molecules into melanin. This inhibition results in a decrease in melanin production and subsequent loss of pigmentation in the larvae . Additionally, this compound may influence gene expression by modulating transcription factors involved in the regulation of pigmentation genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound induces a rapid loss of pigmentation in insect larvae. Prolonged exposure may lead to degradation of the compound, reducing its efficacy. Studies have shown that the stability of this compound can be influenced by environmental factors such as temperature and pH . Long-term effects on cellular function include sustained inhibition of melanin synthesis and potential impacts on other metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces pigmentation loss without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruption of normal cellular functions and potential toxicity to non-target organisms . Threshold effects have been identified, indicating the minimum effective dose required to achieve the desired pigmentation loss in insect larvae.

Metabolic Pathways

This compound is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase, which plays a crucial role in the conversion of tyrosine to melanin. By inhibiting tyrosinase activity, this compound disrupts the normal metabolic flux, leading to a decrease in melanin production . Additionally, this compound may affect the levels of other metabolites involved in pigmentation processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to target sites involved in melanin synthesis. The distribution of this compound within cells may influence its efficacy and overall impact on pigmentation . Accumulation of the compound in specific cellular compartments can enhance its inhibitory effects on melanin synthesis.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles involved in melanin synthesis, such as melanosomes. Targeting signals and post-translational modifications may play a role in directing this compound to these compartments . The localization of the compound within these organelles enhances its ability to inhibit melanin synthesis and induce pigmentation loss.

properties

IUPAC Name

5,7-dimethoxy-2,2-dimethylchromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)6-5-10-11(15-4)7-9(14-3)8-12(10)16-13/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNCIJIARMEHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C=C2OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175694
Record name 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21421-66-9
Record name 5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21421-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021421669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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